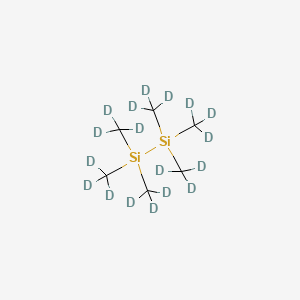

Hexamethyl-D18-disilane

Description

Significance of Deuterated Compounds in Advanced Chemical Research

The utility of deuterated compounds in scientific research stems from the mass difference between hydrogen (protium, ¹H) and deuterium (B1214612) (²H or D). While chemically similar, the greater mass of deuterium leads to distinct physical properties that researchers can exploit. clearsynth.comwikipedia.org

Mechanistic and Kinetic Studies: A primary application is in the elucidation of reaction mechanisms through the Kinetic Isotope Effect (KIE). symeres.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.orglibretexts.org By selectively replacing hydrogen with deuterium at specific molecular positions and measuring the change in reaction rate, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction, providing critical evidence for a proposed mechanism. clearsynth.comlibretexts.orgthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are fundamental to NMR spectroscopy. clearsynth.com Deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are routinely used for sample analysis. simsonpharma.comlabinsights.nl Since deuterium resonates at a different frequency from protium, using a deuterated solvent prevents the large solvent signal from obscuring the signals of the analyte, allowing for clearer and more precise spectra. simsonpharma.comlabinsights.nltcichemicals.com Furthermore, the deuterium signal is used by modern spectrometers to "lock" the magnetic field, ensuring its stability and the accuracy of the measurement. simsonpharma.comstudymind.co.uk

Mass Spectrometry (MS): In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. thalesnano.comclearsynth.comacs.org An internal standard is a compound with known concentration added to a sample to aid in the quantification of an analyte. Because deuterated compounds are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis but are easily distinguished by their higher mass. clearsynth.comnih.gov This allows for highly accurate and precise quantification by correcting for variations in sample handling or instrument response. clearsynth.comacs.org

Metabolic and Pharmacokinetic Studies: In pharmaceutical and biochemical research, deuterium labeling is used to trace the metabolic fate of drugs and other molecules within biological systems. clearsynth.comsymeres.comsimsonpharma.com By tracking the deuterated compound, researchers can understand how it is absorbed, distributed, metabolized, and excreted, which is crucial information in drug discovery and development. clearsynth.comacs.org

Hexamethyl-D18-disilane as a Representative Isotopic Probe in Organosilicon Chemistry

This compound, with the chemical formula Si₂(CD₃)₆, is the fully deuterated analog of hexamethyldisilane. lgcstandards.com As a specific isotopically labeled compound, it serves as a powerful probe in the study of organosilicon chemistry. rsc.org Its utility is derived from both the properties of the silicon-silicon bond and the presence of the eighteen deuterium atoms.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆D₁₈Si₂ | lgcstandards.com |

| Molecular Weight | 164.49 g/mol | lgcstandards.comcymitquimica.com |

| CAS Number | 61123-71-5 | lgcstandards.com |

| Unlabeled CAS Number | 1450-14-2 (Hexamethyldisilane) | lgcstandards.com |

| Purity | 99 atom % D | lgcstandards.com |

The non-deuterated parent compound, hexamethyldisilane, is known for the reactivity of its Si-Si bond, which can be cleaved by various electrophiles and nucleophiles. wikipedia.org This makes it a useful source of the trimethylsilyl (B98337) group. This compound allows researchers to introduce a deuterated trimethylsilyl (trimethylsilyl-d9) group into other molecules. The presence of the deuterium label allows for easy tracking of the fragment's fate in subsequent reactions using techniques like NMR or mass spectrometry.

This makes this compound a valuable reagent for:

Mechanistic Investigations: Studying reactions that involve the cleavage of the Si-Si bond or the transfer of a trimethylsilyl group. The heavy isotope label can be used to follow the fragments and elucidate the reaction pathway.

Deuterium-Labeling Reagent: Acting as a source for the trimethylsilyl-d9 moiety in organic and organometallic synthesis.

Spectroscopic Reference: Serving as a reference compound in NMR and MS studies involving deuterated organosilicon species.

Historical Context of Deuterated Organosilane Synthesis and Application

The synthesis of deuterated organosilanes has evolved significantly over the decades, driven by the increasing demand for these compounds in research and industry. rsc.org

Early Methods: Historically, the preparation of deuterated silanes relied on stoichiometric methods. A common approach was the reduction of the corresponding halosanes using expensive metal deuteride (B1239839) reagents, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). rsc.orgacs.orgsemanticscholar.org While effective, these methods required stoichiometric amounts of hazardous and costly reagents. acs.orgsemanticscholar.org Another early technique involved the direct isotopic exchange of a Si-H bond with deuterium gas (D₂), a process that typically required noble transition-metal catalysts and specialized, high-pressure equipment. rsc.orgsemanticscholar.org Companies like Zeochem have been producing deuterated compounds for applications like NMR solvents since the 1970s. zeochem.com

Advances in Catalysis: More recent research has focused on developing more efficient, selective, and cost-effective catalytic methods. This shift has led to the use of various transition-metal catalysts that can facilitate the H/D exchange under milder conditions. For instance, rhodium and platinum complexes have been shown to effectively catalyze the deuteration of various silanes using D₂ gas at or near atmospheric pressure. acs.orgcsic.esus.es These catalytic approaches reduce waste and offer better functional group tolerance compared to older stoichiometric methods. acs.org

Modern Sustainable Approaches: The latest advancements are centered on sustainability and avoiding the use of precious metals. rsc.orgdoi.org A significant breakthrough has been the development of visible-light-mediated deuteration of silanes. rsc.orgresearchgate.net These methods can use inexpensive and readily available deuterium oxide (D₂O) as the deuterium source and proceed under mild, metal-free conditions, representing a greener and more practical strategy. rsc.org The practicality of these photocatalytic methods has been demonstrated with successful gram-scale syntheses. researchgate.net

| Era | Method | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Conventional / Early | Reduction of Halosilanes | LiAlD₄, NaBD₄ | Stoichiometric, expensive, hazardous reagents | rsc.orgsemanticscholar.org |

| Conventional / Early | Noble Metal Catalysis | D₂ Gas | Requires high pressure and noble metals | rsc.orgsemanticscholar.org |

| Catalytic Advancement | Transition Metal Catalysis (Rh, Pt) | D₂ Gas | Catalytic, milder conditions, lower pressure | acs.orgcsic.es |

| Modern / Sustainable | Visible-Light Photocatalysis | D₂O | Metal-free, mild conditions, sustainable, cost-effective | rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXSMEBSBIABKL-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310921 | |

| Record name | Disilane, hexa(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61123-71-5 | |

| Record name | Disilane, hexa(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61123-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, hexa(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Hexamethyl D18 Disilane and Deuterated Organosilicon Reactions

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms underlying reactions involving deuterated organosilicon compounds like Hexamethyl-D18-disilane. Theoretical modeling provides insights into reaction pathways, energy landscapes, and the electronic properties of transient species that are often difficult to characterize experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including those involving organosilanes. semanticscholar.org By calculating the energies of reactants, transition states, and products, DFT can map out detailed reaction pathways and determine the associated activation energy barriers. researchgate.netpku.edu.cn These calculations are crucial for understanding reaction feasibility and selectivity.

In the context of deuterated silanes, DFT has been employed to study hydrogen/deuterium (B1214612) (H/D) exchange processes. For instance, a study on iron-catalyzed H/D exchange of hydrosilanes utilized DFT to investigate the reaction mechanism. acs.org The calculations suggested that a monomeric iron-deuteride species is responsible for the H/D exchange and revealed that a slow, reversible catalyst activation step competes with the silane (B1218182) deuteration process. acs.org The energy profile calculated at the B3PW91-D3BJ/Def2-TZVP level of theory helped to elucidate the sequential steps of σ-bond metathesis and dimerization involved in the catalytic cycle. acs.org

Similarly, DFT has been applied to understand the initial surface reactions of related silicon compounds like hexachlorodisilane (Si₂Cl₆) for applications such as atomic layer deposition. researchgate.net These studies calculate the reaction energy barriers for the precursor on different surface sites, indicating whether the molecule is more likely to react or desorb at a given temperature. researchgate.net Such computational approaches can predict the most favorable pathways for reactions involving the Si-Si bond and its interaction with other molecules or surfaces.

Table 1: Representative DFT-Calculated Energy Barriers for Related Silane Reactions Note: This table is illustrative of DFT applications for silane reactions, as specific data for this compound was not available in the searched sources.

| Reaction System | Reaction Step | Computational Level | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Iron-Catalyzed Silane H/D Exchange | Catalyst Dimer Dissociation | B3PW91-D3BJ/Def2-TZVP | Data not specified, but identified as a key step acs.org |

| Dienylfuran + DMAD Cycloaddition | [4+2] Cycloaddition | Not Specified | 16.6 pku.edu.cn |

| Dienylfuran + DMAD Cycloaddition | researchgate.netresearchgate.net-Vinyl Shift | Not Specified | 24.5 pku.edu.cn |

Time-Dependent Density Functional Theory (TDDFT) is the most prevalent computational method for studying the electronic excited states of molecules. rsc.orguci.educhemrxiv.org It is widely used to predict and interpret electronic absorption and emission spectra by calculating vertical excitation energies. rsc.orgohio-state.edu For deuterated compounds like this compound, TDDFT can be used to understand how isotopic substitution might affect the molecule's photophysical properties.

The core principle of TDDFT is to calculate the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu This allows for the determination of excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., charge-transfer, valence, or Rydberg). rsc.orgrsc.org The accuracy of TDDFT calculations, typically within 0.3 eV for vertical excitation energies, makes it a valuable tool for computational electronic spectroscopy. chemrxiv.orgohio-state.edu

While specific TDDFT studies on this compound are not detailed in the provided search results, the methodology is broadly applicable. Researchers can visualize and analyze the excited states by examining the molecular orbitals involved in the transition and by using various charge-transfer diagnostics to assess the reliability of the calculations. rsc.orgchemrxiv.org This would allow for a theoretical prediction of its UV-Vis spectrum and an understanding of its behavior upon electronic excitation.

Ab initio molecular orbital methods are another class of high-level computational techniques used to study reaction mechanisms, particularly in the gas phase where intermolecular interactions are negligible. These methods solve the electronic Schrödinger equation without empirical parameters, providing fundamental insights into chemical processes.

Studies on the gas-phase reactions of silanes often employ these methods. For example, ab initio calculations have been used to investigate the initial steps of silane combustion, where the reaction of the silyl (B83357) radical (SiH₃) with O₂ leads to the formation of various intermediates. wayne.edu These calculations, performed at levels like MP2/6-31G(d), can identify transition states and predict reaction barriers, such as the low barrier for the rearrangement of H₃SiOO to H₂SiOOH. wayne.edu

Similarly, the decomposition of related compounds like hexamethyldisilazane (HMDSZ) on hot metal filaments has been explored using ab initio methods. iqst.ca These studies systematically investigate various decomposition routes, including homolytic cleavages and concerted pathways, identifying the most kinetically favorable channels by calculating their activation barriers. iqst.ca Such an approach applied to this compound could predict its thermal stability and primary gas-phase decomposition products. Furthermore, these methods are used to simulate reaction dynamics, as seen in the study of the D1-ethynyl radical (C₂D) with silane (SiH₄), where ab initio molecular dynamics simulations were used to propagate reaction trajectories. nih.gov

The kinetic isotope effect (KIE), the ratio of the rate of a reaction with a light isotope (e.g., hydrogen) to the rate with a heavy isotope (e.g., deuterium), is a key parameter in mechanistic studies. researchgate.net Theoretical models can predict KIE values, offering insight into whether a C-H (or Si-H) bond is broken in the rate-determining step. For example, inverse KIEs (kH/kD < 1) have been observed in reactions where a carbon atom's hybridization changes from sp² to sp³, and computational studies can help rationalize these findings. researchgate.net

| Catalyst Activity | Energy profile of catalytic cycle | Identifies bottlenecks and potential for catalyst improvement. acs.org |

Experimental Mechanistic Studies

Hydrogen/deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is substituted by a deuterium atom. wikipedia.org Experimental studies are crucial for elucidating the mechanisms of these reactions for organosilanes. The process can occur through various pathways, including acid- or base-catalyzed reactions, metal-catalyzed cycles, or radical-mediated processes. wikipedia.orgmdpi.com

The development of novel methods for the deuteration of silanes often involves detailed mechanistic studies to understand the role of catalysts and reagents. researchgate.net For example, a visible-light-mediated, metal-free deuteration of silanes using D₂O has been reported. researchgate.net Mechanistic experiments in such a study might involve radical trapping experiments, quantum yield measurements, and spectroscopic monitoring to identify key intermediates, such as silyl radicals. researchgate.net

Another approach involves iron-catalyzed H/D exchange, which has been shown to be effective for primary and secondary silanes. acs.org Experimental mechanistic studies for this system included kinetic analysis (Eyring analysis) and synthesis of proposed intermediates, which supported a mechanism involving the dissociation of an iron-hydride dimer to an active monomeric species. acs.org The direct electrophilic deuteration of aromatic moieties is another pathway, where in-situ generated acidic species play a key role in an electrophilic aromatic substitution process, a mechanism supported by DFT calculations. researchgate.net These experimental approaches, combining kinetics, spectroscopy, and isotopic labeling studies, are essential for building a comprehensive picture of the H/D exchange mechanism in organosilanes. acs.orgresearchgate.net

Analysis of Catalyst Deactivation Pathways

Catalysts are crucial for many reactions involving organosilicon compounds, including hydrosilylation, polymerization, and cross-coupling. However, their activity can diminish over time through various deactivation pathways. For reactions involving this compound, the catalyst deactivation mechanisms are expected to be similar to those observed with its non-deuterated counterpart, as the isotopic labeling of the methyl groups does not typically influence the fundamental chemical interactions that lead to catalyst deactivation.

Common deactivation pathways for catalysts used in organosilicon chemistry, particularly platinum-group metals like those in Karstedt's or Speier's catalysts, include:

Poisoning: This occurs when impurities in the reaction mixture bind strongly to the active sites of the catalyst, rendering them inactive. In organosilicon chemistry, common poisons include compounds containing sulfur, phosphorus, and amines, which can be present as impurities in reactants or solvents. google.comgoogle.com For instance, even trace amounts of sulfur compounds can poison platinum catalysts used in hydrosilylation reactions. google.com

Fouling: This involves the physical deposition of materials onto the catalyst surface, blocking access to the active sites. In polymerization reactions of organosilanes, insoluble polymer byproducts or high-molecular-weight oligomers can coat the catalyst. Similarly, the decomposition of organosilicon precursors can sometimes lead to the formation of silicon-based residues that foul the catalyst surface. researchgate.net

Thermal Degradation: At elevated temperatures, catalysts can undergo structural changes that lead to a loss of activity. For supported metal catalysts, this can involve the sintering of metal nanoparticles, where smaller particles agglomerate into larger, less active ones. This reduces the active surface area of the catalyst. The support material itself, such as alumina or silica, can also undergo phase changes or react with the active metal.

Formation of Inactive Species: The active catalytic species can be converted into an inactive or less active form. In platinum-catalyzed hydrosilylation, the active Pt(0) species can aggregate to form inactive platinum colloids or nanoparticles. tum.de The reaction environment, including the specific silane and olefin used, can influence the stability of the active catalyst and its propensity to form these inactive states. tum.de

Investigation of Gas-Phase Thermal Decomposition Pathways of Disilanes

The thermal decomposition of this compound is foundational to its application in processes like Chemical Vapor Deposition (CVD). Mechanistic studies on its non-deuterated analog, hexamethyldisilane (HMDS), provide significant insight into the expected pathways. nih.govrsc.org The primary initiation steps in the gas-phase pyrolysis of HMDS are unimolecular decomposition reactions. nih.gov

The main decomposition pathways identified are:

Si-Si Bond Cleavage: This is a homolytic scission of the weakest bond in the molecule, the silicon-silicon bond, to produce two trimethylsilyl (B98337) radicals ((CH₃)₃Si•). This pathway is generally considered dominant. rsc.org

Si-C Bond Cleavage: This pathway involves the breaking of a silicon-carbon bond to yield a pentamethyldisilyl radical ((CH₃)₃SiSi(CH₃)₂•) and a methyl radical (•CH₃).

Three-Centered Elimination: This is a molecular elimination pathway that produces tetramethylsilane (B1202638) ((CH₃)₄Si) and dimethylsilylene (:Si(CH₃)₂), a highly reactive intermediate. nih.gov

Once these initial species are formed, they can undergo a variety of secondary reactions, including hydrogen abstraction and radical combination, to form a range of stable products like tetramethylsilane and trimethylsilane, as well as larger organosilicon compounds. rsc.org The presence of deuterium in this compound is not expected to alter these primary decomposition pathways but will influence their relative rates due to kinetic isotope effects, which are discussed in section 3.3. Specifically, the cleavage of Si-Si and Si-C bonds does not directly involve the C-D bonds, so any effect would be a secondary kinetic isotope effect.

Surface Reaction Mechanisms in Chemical Vapor Deposition (CVD) Processes

In CVD processes, this compound can be used as a precursor for the deposition of silicon carbide (SiC) or related films. gelest.com The surface reaction mechanisms involve the adsorption of the precursor molecule onto the heated substrate, followed by its decomposition and the incorporation of silicon and carbon into the growing film.

The general steps for the CVD process using a disilane (B73854) precursor are:

Adsorption: The this compound molecule adsorbs onto the substrate surface. This is typically a physisorption or weak chemisorption process.

Surface Decomposition: The adsorbed molecule decomposes on the heated surface. Similar to the gas-phase decomposition, this can involve the cleavage of the Si-Si and Si-C bonds. The presence of the surface can catalytically lower the activation energy for these decomposition reactions compared to the gas phase. scholaris.ca

Intermediate Formation: The decomposition generates highly reactive surface-bound species, such as trimethylsilyl ((CD₃)₃Si•) radicals and silylenes (:Si(CD₃)₂). These intermediates are mobile on the surface.

Film Growth: These reactive intermediates react with the surface and with each other to form the film. This involves the formation of new Si-C and Si-Si bonds within the film structure and the elimination of byproducts. For this compound, byproducts would include deuterated hydrocarbons like methane-d4 (CD₄) and ethane-d6 (C₂D₆).

Desorption of Byproducts: Volatile byproducts desorb from the surface and are removed from the reactor.

The use of a deuterated precursor like this compound is particularly valuable for mechanistic studies. By tracking the deuterium label in the gas-phase byproducts and the deposited film, researchers can elucidate the specific bond-breaking and bond-forming steps that occur on the surface. For example, analyzing the isotopic composition of desorbed methane can help determine whether it is formed by the abstraction of deuterium from other methyl groups or through more complex surface reconstructions.

Kinetic Isotope Effects in Deuterated Disilane Reactions

The replacement of hydrogen with its heavier isotope, deuterium, leads to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H/C-D bonds, typical PKIE values (kH/kD) are in the range of 2–8. libretexts.org In a reaction of this compound, a significant PKIE would be expected if a C-D bond is cleaved in the rate-limiting step, for example, in a hydrogen abstraction reaction from one of the methyl groups by a radical species.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step, but its environment changes between the reactant and the transition state. wikipedia.org SKIEs are typically much smaller than PKIEs.

An α-secondary KIE is observed when the isotopic substitution is on the atom undergoing reaction. For example, if the silicon atom in this compound were part of a reaction that changed its hybridization from sp³ to sp², a normal SKIE (kH/kD > 1, typically 1.1–1.2) would be expected. Conversely, a change from sp² to sp³ would result in an inverse SKIE (kH/kD < 1, typically 0.8–0.9). wikipedia.org

A β-secondary KIE involves substitution on an adjacent atom. For the thermal decomposition of this compound, where the Si-Si or Si-C bonds are broken, the deuterated methyl groups are in the β-position to the breaking Si-Si bond. A small, normal SKIE would be anticipated for these reactions.

The study of KIEs is a powerful tool for elucidating reaction mechanisms. For this compound, measuring the KIE could distinguish between different proposed decomposition pathways or help identify the rate-determining step in a catalytic cycle.

Table of Mentioned Compounds

Advanced Characterization Techniques for Deuterated Disilanes

Spectroscopic Methods for Isotopic Purity and Structural Elucidation

Spectroscopic techniques are paramount in confirming the identity, purity, and structural features of isotopically labeled compounds. For Hexamethyl-D18-disilane, these methods would be crucial in verifying the extent and location of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. Different NMR techniques can provide complementary information about the deuterated disilane (B73854).

Proton (¹H) NMR for Deuterium Incorporation Quantification

Proton (¹H) NMR spectroscopy is a primary method for determining the level of deuterium incorporation. In a hypothetical analysis of a this compound sample, the ¹H NMR spectrum would be expected to show a significant reduction in the intensity of the signal corresponding to the methyl protons compared to its non-deuterated counterpart, Hexamethyldisilane. The residual proton signals could be integrated and compared to an internal standard of known concentration to precisely quantify the isotopic purity. For Hexamethyldisilane, the protons of the two trimethylsilyl (B98337) groups are chemically equivalent and exhibit a single sharp resonance. The expected chemical shift for this signal is approximately 0.05 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of any residual protons in this compound would appear at a similar chemical shift.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Integration (relative) |

| ~0.05 | Singlet | Residual CHD₂-Si | Dependent on isotopic purity |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, the six methyl carbons are chemically equivalent, which would result in a single signal in the ¹³C NMR spectrum. The chemical shift for the methyl carbons in the non-deuterated Hexamethyldisilane is approximately -1.9 ppm. Due to the isotopic effect of deuterium, the corresponding signal for this compound is expected to be shifted slightly upfield and may appear as a multiplet due to carbon-deuterium coupling. The exact chemical shift and coupling constants for this compound are not available in the reviewed literature.

Deuterium (²H) NMR Spectroscopy in Oriented Media

Deuterium (²H) NMR spectroscopy in an anisotropic medium, such as a liquid crystal, can provide detailed information about molecular structure and orientation. When a molecule like this compound is dissolved in a liquid crystal and placed in a magnetic field, it will adopt a partial orientation. The ²H NMR spectrum would then exhibit quadrupolar splittings, which are sensitive to the orientation of the C-D bonds relative to the molecular axis and the magnetic field. Analysis of these splittings can yield information about the geometry of the methyl groups and the Si-C bond lengths. However, no studies applying this technique to this compound have been found.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and isotopic composition of molecules.

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Distribution

High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition and isotopic distribution of this compound. The theoretical exact mass of this compound (C₆D₁₈Si₂) can be calculated with high precision. An experimental HRMS measurement would be expected to match this theoretical value, confirming the molecular formula. Furthermore, the mass spectrum would display a characteristic isotopic pattern due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si) and any residual protons. The relative intensities of these isotopic peaks would provide a detailed confirmation of the high level of deuterium enrichment. Commercially available this compound is often cited with an isotopic enrichment of 99 atom % D.

Table 2: Theoretical Isotopic Data for this compound

| Isotope | Theoretical Exact Mass (Da) |

| C₆¹²D₁₈²⁸Si₂ | 164.2077 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques are exceptionally powerful for studying the dynamics of chemical bonds within a molecule. For deuterated compounds, these methods provide direct insight into the effects of isotopic substitution on molecular vibrations, as the increased mass of deuterium significantly alters the vibrational frequencies compared to hydrogen.

Inelastic Neutron Scattering (INS) is a specialized vibrational spectroscopy technique that is particularly sensitive to the motions of hydrogen and deuterium atoms. epj-conferences.org Unlike optical techniques such as Infrared (IR) or Raman spectroscopy, INS has no selection rules, meaning all vibrational modes are potentially observable. epj-conferences.org This makes it a comprehensive tool for obtaining a complete vibrational density of states for a molecule like this compound. The large incoherent neutron scattering cross-section of hydrogen makes it a strong scatterer, and while deuterium's cross-section is smaller, it provides a distinct signal that can be easily differentiated from hydrogen.

In materials science, INS is uniquely suited for studying the surface vibrational modes of molecules adsorbed onto a substrate. When this compound is used as a precursor for film deposition, INS can probe the vibrations of the Si-CD₃ and Si-Si bonds as the molecule interacts with a surface. This provides information on the orientation and bonding of the adsorbate.

Furthermore, INS is an effective technique for monitoring H/D isotope exchange reactions in real-time. tue.nl For instance, if a surface functionalized with this compound is exposed to a source of hydrogen, the exchange of deuterium for hydrogen can be tracked by the appearance of Si-H vibrational modes and a corresponding decrease in the intensity of Si-D modes. iyte.edu.tr This ability to directly observe the isotopic composition at a molecular level provides invaluable mechanistic data for surface chemical reactions.

Analytical Methodologies for Trace Analysis and Purity Assessment

Ensuring the high purity of specialty chemicals like this compound is critical for their intended applications. Methodologies for trace analysis and purity assessment must be sensitive enough to detect and quantify minute levels of contaminants that could adversely affect experimental outcomes.

Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is a robust and widely used method for the impurity profiling of volatile compounds. thermofisher.com For this compound, a high-resolution capillary column, typically with a non-polar stationary phase, is employed to separate the main component from any potential impurities.

The process involves developing a specific temperature program that ramps the column temperature to ensure the elution of all compounds within a reasonable timeframe, from volatile contaminants to less volatile ones. Impurities that can be detected include:

Partially deuterated isotopologues: Species where one or more deuterium atoms are replaced by hydrogen.

Siloxanes: Such as hexamethyldisiloxane (B120664), which can form from reactions with trace amounts of water.

Starting materials or byproducts: From the synthesis of the compound.

Solvents: Residual solvents used during synthesis or purification.

By comparing the retention times of the peaks in the sample chromatogram to those of known standards, impurities can be identified. Quantification is achieved by measuring the area of each impurity peak relative to the area of the main this compound peak, allowing for a precise determination of chemical purity, which is often required to be at a minimum of 98%. lgcstandards.com

Table 2: Hypothetical GC Profile for this compound Purity Assessment

| Retention Time (min) | Compound Identification | Peak Area (%) | Purity Assessment |

| 3.5 | Residual Solvent (e.g., Tetrahydrofuran) | 0.05 | Impurity |

| 8.2 | Hexamethyldisiloxane-d18 | 0.45 | Impurity |

| 10.5 | This compound | 99.4 | Main Compound |

| 11.1 | Related Silane (B1218182) Byproduct | 0.1 | Impurity |

High-Performance Liquid Chromatography (HPLC) for Compound Purity

While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for a vast range of chemical compounds, its application to highly reactive organosilanes like this compound presents significant challenges. Silanes are susceptible to hydrolysis, and the aqueous mobile phases commonly used in reversed-phase HPLC can readily react with the compound, leading to its degradation on the column and inaccurate purity readings. diva-portal.org

Developing a viable HPLC method for this compound would likely require non-aqueous conditions, such as in normal-phase chromatography. This would involve using a polar stationary phase (e.g., silica) and a non-polar, aprotic mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture). However, even under these conditions, trace moisture in the solvents or on the stationary phase could compromise the analysis.

Due to these reactivity issues, GC is overwhelmingly the preferred chromatographic technique for the purity assessment of this compound and related compounds. The inert carrier gas and high temperatures used in GC are well-suited to the volatile and reactive nature of the analyte, providing more reliable and reproducible results.

Surface Analysis Techniques in Materials Science Contexts

In materials science, this compound serves as a valuable isotopically labeled precursor. Its primary advantage is that the deuterium acts as a tracer, allowing researchers to follow the pathways of molecules and their fragments during surface reactions and film growth processes. This is particularly useful in the semiconductor industry for understanding chemical vapor deposition (CVD) and atomic layer deposition (ALD) mechanisms.

Several surface-sensitive techniques can be employed to analyze surfaces treated with this compound:

Secondary Ion Mass Spectrometry (SIMS): This technique rasters a primary ion beam across a surface, causing secondary ions to be sputtered from it. By analyzing the mass of these ejected secondary ions, SIMS can provide highly sensitive elemental and isotopic information about the surface composition. Using this compound allows for the clear differentiation between deuterium from the precursor and any background hydrogen, enabling precise tracking of the deposited material.

Temperature Programmed Desorption (TPD): In TPD, a substrate that has been exposed to this compound is heated in a controlled manner under ultra-high vacuum. A mass spectrometer monitors the species that desorb from the surface as a function of temperature. This provides information about the binding energies of different surface species and the decomposition pathways of the precursor molecule. The mass shift provided by deuterium is critical for unambiguously identifying the desorbing fragments.

X-ray Photoelectron Spectroscopy (XPS): While not directly sensitive to isotopes, XPS can be used to determine the chemical states of silicon, carbon, and oxygen on the surface after deposition using this compound. This provides complementary information about the composition and chemical bonding within the resulting thin film.

Together, these techniques leverage the isotopic label of this compound to provide a detailed understanding of surface chemistry that would be difficult to achieve with its non-deuterated counterpart.

X-ray Photoelectron Spectroscopy (XPS)

For a thin film of this compound, XPS would be employed to confirm the elemental composition and the integrity of the Si-Si and Si-C bonds. High-resolution scans of the Si 2p, C 1s, and D 1s (though deuterium is challenging to detect with standard XPS) regions would provide detailed chemical state information. The binding energy of the Si 2p peak would be indicative of the silicon bonding environment. For instance, a peak corresponding to Si-Si bonds would be expected at a lower binding energy compared to silicon in a silicon-oxide environment.

Hypothetical XPS Data for this compound:

The following table represents hypothetical binding energy values for the core levels of this compound, based on known values for similar organosilicon compounds.

| Element | Core Level | Hypothetical Binding Energy (eV) | Expected Chemical State |

| Silicon | Si 2p | ~99.5 | Si-Si, Si-C |

| Carbon | C 1s | ~284.8 | C-Si, C-D |

Note: This data is illustrative and not based on experimental results for this compound.

Quartz Crystal Microbalance (QCM) for In Situ Reaction Monitoring

A Quartz Crystal Microbalance is a highly sensitive mass sensing device that can measure mass changes on a crystal surface in real-time with nanogram-level precision. QCM with dissipation monitoring (QCM-D) further provides information about the viscoelastic properties of the adsorbed layer. This technique is exceptionally well-suited for monitoring the in-situ adsorption and reaction of precursor molecules like this compound on various substrates.

In a typical experiment, a solution or vapor of this compound would be introduced into a QCM chamber containing a sensor crystal (e.g., coated with silicon dioxide or a metal). The adsorption of the deuterated disilane onto the sensor surface would cause a decrease in the resonant frequency of the crystal, directly proportional to the mass of the adsorbed layer. This allows for the precise monitoring of film growth kinetics.

Furthermore, QCM can be used to study the reactions of this compound with other species. For example, by introducing an oxidizing agent, one could monitor the conversion of the disilane film to a silicon oxide layer in real-time by observing the associated mass changes. The dissipation data would reveal changes in the film's rigidity, providing insights into the structural transformations occurring during the reaction.

Illustrative QCM Monitoring Data:

This table illustrates the expected changes in frequency and dissipation during the adsorption of this compound and its subsequent reaction.

| Experimental Step | Expected Frequency Change (Δf) | Expected Dissipation Change (ΔD) | Interpretation |

| Introduction of this compound Vapor | Negative | Small Increase | Adsorption and formation of a thin, relatively rigid film. |

| Introduction of Oxidizing Agent | Positive (initially), then Negative | Increase | Initial desorption of fragments, followed by mass increase due to oxygen incorporation and film restructuring. |

Note: This data is a conceptual representation of a QCM experiment and not from a specific study on this compound.

Research Applications of Hexamethyl D18 Disilane and Deuterated Organosilanes

Probes in Mechanistic Studies of Organosilicon Chemistry

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in organosilane molecules like Hexamethyl-D18-disilane provides a powerful, non-invasive probe for investigating the intricate details of reaction mechanisms. The distinct mass and nuclear magnetic resonance properties of deuterium allow researchers to trace the fate of specific atoms and bonds throughout a chemical transformation.

Elucidation of Complex Reaction Pathways and Intermediates

Isotopically labeled compounds such as this compound are instrumental in unraveling complex reaction pathways that would be difficult to study using conventional methods. By strategically placing deuterium atoms within the molecule, chemists can follow the movement of these labels to identify bond-breaking and bond-forming steps, and to detect the presence of transient intermediates.

For instance, in studies of silyl (B83357) radical-mediated reactions, this compound can serve as a source of deuterated silyl radicals. By analyzing the distribution of deuterium in the reaction products, researchers can gain insights into the regioselectivity and stereoselectivity of these radical processes. This information is crucial for understanding and controlling the outcomes of such reactions, which are fundamental in organosilicon synthesis. While direct studies showcasing this compound for this exact purpose are not abundant in readily available literature, the principles of using deuterated analogues to trace reaction mechanisms are well-established in physical organic chemistry.

Investigation of Molecular Structures and Dynamic Processes

Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful techniques for determining the structure of molecules. The presence of deuterium in this compound significantly alters its spectroscopic signatures compared to its non-deuterated counterpart, Hexamethyldisilane.

In ¹H NMR spectroscopy, the absence of signals from the deuterated methyl groups simplifies the spectrum, allowing for clearer observation of other proton-containing species in a reaction mixture. Conversely, ²H NMR spectroscopy can be used to directly probe the environment of the deuterium nuclei, providing information about molecular motion and intermolecular interactions.

Vibrational spectroscopy of this compound reveals isotopic shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. These shifts can be precisely calculated and experimentally observed, providing a sensitive probe of the molecular structure and bonding environment. For example, a study of hexamethyldisilazane, a related compound, utilized vibrational spectroscopy to infer its molecular structure. nii.ac.jp Such analyses, when applied to this compound, can provide valuable data for computational models that predict molecular geometries and dynamic behaviors.

Dynamic NMR (DNMR) studies can also benefit from the use of deuterated compounds like this compound. By monitoring changes in the NMR spectrum as a function of temperature, researchers can study dynamic processes such as conformational changes and intermolecular exchange. The kinetic isotope effect, where the rate of a reaction is affected by isotopic substitution, can provide quantitative information about the energy barriers of these processes.

Isotopic Labeling Reagents in Chemical Synthesis

Deuterated organosilanes, including this compound, are valuable reagents for introducing deuterium atoms into organic molecules with high precision and selectivity. This isotopic labeling is crucial for a variety of applications, from enhancing the metabolic stability of pharmaceuticals to providing internal standards for analytical measurements.

Deuteration of Organic Substrates via Hydrosilylation Reactions

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride bond across a double or triple bond. When a deuterated silane (B1218182) is used, this reaction becomes an effective method for the stereospecific introduction of deuterium. While specific examples detailing the use of this compound in hydrosilylation are not prevalent in the literature, the general utility of deuterated silanes in this context is well-documented. bohrium.com

For example, the hydrosilylation of an alkene with a deuterated silane, catalyzed by a transition metal complex, can lead to the formation of a deuterated alkylsilane. Subsequent transformations of the silane group can then yield a variety of deuterated organic compounds. The mechanism of hydrosilylation itself has been investigated using deuterium labeling studies, providing evidence for radical chain processes at silicon surfaces. clearsynth.comnih.gov

| Reactant 1 (Alkene) | Reactant 2 (Deuterated Silane) | Catalyst | Product (Deuterated Alkane) |

| R-CH=CH₂ | R'₃Si-D | Platinum or other transition metals | R-CHD-CH₂-SiR'₃ |

This table illustrates a general hydrosilylation reaction for deuterium labeling.

Advanced Synthetic Transformations Requiring Deuterium Tags

The incorporation of deuterium atoms can significantly impact the properties of a molecule. In medicinal chemistry, the "deuterium kinetic isotope effect" can be exploited to slow down the metabolic breakdown of a drug, potentially leading to improved pharmacokinetic profiles. researchgate.net Deuterated compounds are therefore highly sought after in pharmaceutical research and development. clearsynth.comnih.gov

This compound can potentially serve as a source of the deuterated trimethylsilyl (B98337) group, (CD₃)₃Si-, which can be introduced into organic molecules through various synthetic transformations. This "deuterium tag" allows for the precise tracking of molecules in biological systems and can be used to improve the properties of drug candidates.

Analytical Standards and Quantitative Analysis

The precise and accurate quantification of chemical compounds is essential in many scientific disciplines. Deuterated compounds, such as this compound, play a crucial role as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Internal standards are compounds of a known concentration that are added to a sample to aid in the quantification of the analyte of interest. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the analytical instrument. Deuterated compounds are excellent internal standards because their chemical behavior is nearly identical to their non-deuterated counterparts, but they have a different mass, which is easily detected by a mass spectrometer.

In the analysis of siloxanes in various matrices, for instance, deuterated analogues are used to ensure accurate quantification by compensating for variations in sample preparation and instrument response. silicones.eusilicones.eunih.gov One study on the quantification of volatile methylsiloxanes in biogas specifically mentions the use of deuterated hexamethyldisiloxane (B120664) (a closely related compound) as an internal standard for direct atmospheric pressure chemical ionization/tandem mass spectrometry (APCI-MS/MS), highlighting the effectiveness of this approach. researchgate.net

Table of Properties for this compound as an Analytical Standard

| Property | Value |

| Chemical Formula | C₆D₁₈Si₂ |

| Molecular Weight | 164.49 g/mol lgcstandards.com |

| Isotopic Purity | Typically >99 atom % D lgcstandards.com |

| CAS Number | 61123-71-5 lgcstandards.com |

In quantitative NMR (qNMR), a deuterated compound can be used as an internal standard, although more commonly, a non-deuterated standard is used with a deuterated solvent. However, the principle of using a compound with a known concentration and distinct NMR signals for quantification remains the same. The well-defined singlet that would be observed for the 18 equivalent deuterium atoms in the ²H NMR spectrum of this compound could potentially be used for the quantification of other deuterated species.

The validation of analytical methods is a critical process to ensure their reliability. gavinpublishers.comhbm4eu.euresearchgate.nettbzmed.ac.ir The use of certified deuterated internal standards is a key component of this validation, as it helps to establish the accuracy and precision of the method.

Deuterated Internal Standards in Mass Spectrometry-Based Assays

In the realm of analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), precision and accuracy are paramount. clearsynth.com Deuterated internal standards are fundamental to achieving reliable and reproducible results. clearsynth.comtexilajournal.com An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples being analyzed. scioninstruments.com Its purpose is to correct for the potential loss of analyte during sample preparation and to account for variations in instrument response. scioninstruments.com

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry. scispace.com Because they are nearly chemically identical to the analyte, they exhibit similar behavior during extraction, derivatization, and ionization. scispace.com However, due to the mass difference imparted by the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows for the precise quantification of an analyte by comparing its signal intensity to that of the known concentration of the internal standard. clearsynth.com

This compound serves as an exemplary deuterated organosilicon compound that can be used as an internal standard. Its non-deuterated counterpart, Hexamethyl-disilane, and other volatile organosilanes are analytes in various analytical methods where a corresponding deuterated standard is crucial for accuracy. The use of deuterated standards compensates for measurement errors that can arise from matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte. texilajournal.comkcasbio.com By co-eluting with the analyte, the deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal. texilajournal.com

Table 1: Key Advantages of Using Deuterated Internal Standards in Mass Spectrometry

| Advantage | Description |

| Improved Accuracy & Precision | Corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable quantitative data. clearsynth.com |

| Compensation for Matrix Effects | The standard experiences the same ionization suppression or enhancement as the analyte, allowing for accurate signal normalization. texilajournal.comkcasbio.com |

| Enhanced Method Robustness | Ensures the analytical procedure is reliable and less susceptible to variations in experimental conditions. clearsynth.com |

| Accurate Quantification | Allows for the determination of the exact concentration of a compound by comparing its response to the known concentration of the standard. clearsynth.com |

Applications in Quantitative Proteomics and Metabolomics

The principles of using deuterated internal standards extend into the complex fields of proteomics and metabolomics. Quantitative proteomics, which aims to determine the amount of proteins in a biological sample, heavily relies on stable isotope labeling. texilajournal.com Techniques often involve the introduction of a stable isotope (like deuterium) into proteins or peptides. When comparing a control and a treated sample, one is labeled with the "light" (non-deuterated) and the other with the "heavy" (deuterated) version of a chemical tag. The mass difference allows the mass spectrometer to distinguish between the two samples and accurately quantify changes in protein expression. texilajournal.com

While this compound itself is not directly used for labeling proteins, the underlying principle of using deuterated compounds is central to the field. For instance, deuterated alkylating agents are used to modify specific amino acids within proteins, introducing a mass tag for quantification. texilajournal.com

In metabolomics, the study of small molecules (metabolites) within cells and biological systems, deuterated standards are crucial for accurate quantification of endogenous metabolites. wisdomlib.org The complexity of biological matrices makes matrix effects a significant challenge. By spiking samples with a known concentration of a deuterated version of the metabolite of interest, researchers can correct for these effects and obtain accurate concentration measurements. wisdomlib.org Although the availability of deuterated standards for every metabolite can be a limitation, their use is a preferred strategy for targeted quantitative metabolomics.

Calibration and Method Validation in Advanced Analytical Chemistry

The reliability of any analytical method hinges on its proper validation, a process that demonstrates its suitability for a specific purpose. clearsynth.com Deuterated internal standards are integral to the validation of quantitative mass spectrometry methods. clearsynth.com During method development, these standards help to establish linearity, accuracy, precision, and the limits of detection and quantification.

Calibration is a key aspect of method validation, and deuterated standards serve as ideal calibration reference points. clearsynth.com By preparing a series of calibration standards with a fixed amount of the deuterated internal standard and varying concentrations of the non-deuterated analyte, a calibration curve can be constructed. This curve, which plots the ratio of the analyte signal to the internal standard signal against the analyte concentration, is then used to determine the concentration of the analyte in unknown samples. The use of a deuterated internal standard ensures that any variability during the analytical process affects both the analyte and the standard equally, leading to a more accurate calibration model. lcms.cz

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory environments. kcasbio.com The robustness that deuterated standards impart to an analytical method is critical for ensuring that data is reliable and reproducible over time and across different laboratories. texilajournal.com

Applications in Materials Science and Engineering Research

The substitution of hydrogen with deuterium can also have significant impacts on the physical and chemical properties of materials, an effect that is exploited in materials science and engineering research.

Semiconductor Manufacturing and Device Physics

In the semiconductor industry, the pursuit of smaller, faster, and more efficient devices necessitates the use of advanced materials and fabrication processes. Deuterated compounds, including deuterated silanes, have found niche but important applications in this field.

Silicon-germanium (SiGe) alloys are used in integrated circuits to create heterojunction bipolar transistors and as strain-inducing layers in CMOS transistors, which can improve electron mobility and device performance. uhmreactiondynamics.org The deposition of thin films of SiGe is often achieved through Chemical Vapor Deposition (CVD), a process where precursor gases are introduced into a reaction chamber to deposit a solid film on a substrate. atomfair.com

The common precursors for SiGe deposition are silane (SiH₄) and germane (B1219785) (GeH₄). atomfair.com Research has explored the use of their deuterated counterparts, such as deuterated silane (SiD₄), in the CVD process. google.comsigmaaldrich.com The use of deuterated precursors can influence the deposition kinetics and the properties of the resulting film. For instance, deuterated gases can be used to grow deuterated silicon nitride or silicon dioxide films, which can act as barrier layers or spacers in transistor structures. google.com These deuterated layers can block the subsequent diffusion of hydrogen, which can be detrimental to device performance over time. google.com The substitution of hydrogen with deuterium in these films can enhance device reliability. sigmaaldrich.com

In the field of solar energy, hydrogenated amorphous silicon (a-Si:H) is a well-established material for thin-film solar cells. wikipedia.org However, a-Si:H suffers from light-induced degradation, a phenomenon known as the Staebler-Wronski effect, which reduces the efficiency of the solar cell over time. nrel.gov

Research has shown that replacing hydrogen with deuterium to create deuterated amorphous silicon (a-Si:D) significantly enhances the stability of these devices. researchgate.net Comparative studies have demonstrated that a-Si:D exhibits a superior resistance to the creation of light-induced defects. researchgate.net This enhanced stability is attributed to the greater strength of the silicon-deuterium (Si-D) bond compared to the silicon-hydrogen (Si-H) bond. The initial step in the degradation process is believed to be the breaking of these bonds. Since the Si-D bond is stronger and more resistant to breaking, the degradation process is suppressed, leading to improved long-term stability of the solar cells. researchgate.netaip.org This "isotope effect" has been a significant finding in the quest for more durable and reliable thin-film photovoltaic technologies. aip.org

Table 2: Comparison of Hydrogenated and Deuterated Amorphous Silicon in Photovoltaics

| Property | Hydrogenated Amorphous Silicon (a-Si:H) | Deuterated Amorphous Silicon (a-Si:D) |

| Bonding | Contains Silicon-Hydrogen (Si-H) bonds | Contains Silicon-Deuterium (Si-D) bonds |

| Bond Strength | Weaker Si-H bond | Stronger Si-D bond |

| Stability | Susceptible to light-induced degradation (Staebler-Wronski effect). nrel.gov | Superior resistance to light-induced defect creation, leading to enhanced long-term stability. researchgate.net |

| Application | Thin-film solar cells, LCDs. wikipedia.org | High-stability thin-film solar cells and other optoelectronic devices. researchgate.net |

Investigation of Deuterium Passivation for Semiconductor Durability

In the manufacturing of semiconductor devices, particularly metal-oxide-semiconductor (MOS) structures, dangling bonds at the silicon/silicon dioxide interface can trap charge carriers and degrade device performance and reliability. google.comresearchgate.net A standard industry practice to mitigate this is passivation, a process that terminates these dangling bonds, typically with hydrogen. google.com However, the resulting silicon-hydrogen (Si-H) bonds are susceptible to dissociation when subjected to operational stresses like hot electron excitation. google.com

Research has demonstrated that substituting hydrogen with deuterium significantly enhances the durability of these devices. google.com The silicon-deuterium (Si-D) bonds formed during passivation are more resistant to dissociation under hot electron stress than Si-H bonds. google.com This increased stability is a direct consequence of the isotopic mass difference. The process often involves annealing the semiconductor device in a deuterium-containing atmosphere at temperatures around 400°C, which allows deuterium to accumulate at the silicon/silicon dioxide interface. google.comresearchgate.net

The use of deuterated materials during the formation of other film elements in a semiconductor device, such as the gate, sidewall spacers, and nitride barrier films, can create a reservoir of deuterium. google.com This provides a ready source of deuterium to maintain the passivation of the critical silicon/silicon dioxide interface and acts as a barrier to hydrogen diffusion, further preventing the replacement of robust Si-D bonds with weaker Si-H bonds. google.com Studies on Metal-Nitride-Oxide-Silicon (MNOS) memory devices have also shown that deuterium high-pressure annealing can passivate traps within the silicon nitride charge trapping layer, improving memory reliability by suppressing charge loss. nih.gov

| Feature | Hydrogen Passivation | Deuterium Passivation |

| Bonding | Si-H | Si-D |

| Bond Strength | Weaker | Stronger google.com |

| Hot Electron Resistance | Lower | Higher google.comgoogle.com |

| Device Durability | Standard | Enhanced google.com |

| Process | Annealing in H₂ ambient | Annealing in D₂ ambient google.comresearchgate.net |

Advanced Materials Synthesis via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a cornerstone technique in the semiconductor industry for depositing uniform thin films of materials onto substrates. website-files.comevonik.com The process involves the chemical reaction of gaseous precursors at the substrate surface. harvard.edu Organosilanes are critical precursors for creating films of silicon, silicon dioxide, silicon nitride, and silicon carbide, which form the bulk of a microchip. evonik.comgelest.com

Deuterated organosilanes, such as this compound, can be employed as precursors in CVD processes to incorporate deuterium directly into the deposited films. This is an effective method for creating the deuterium reservoirs and passivating layers discussed in the previous section. google.com The gas-phase nature of CVD offers significant advantages, including high reproducibility and the potential for automation, which are crucial for industrial applications. website-files.com The process avoids some of the chemical uncertainties associated with liquid-phase deposition, such as precursor polymerization in solution. website-files.com The quality and purity of the resulting films are paramount, as impurities can negatively affect the electrical properties of the final semiconductor device. evonik.com

Key Aspects of Silane Precursors in CVD

| Parameter | Description |

| Role of Silanes | Silicon source for depositing silicon-based films (e.g., silicon nitride, silicon dioxide). evonik.com |

| Deposition Technique | Chemical reaction of vapor-phase precursors on a substrate surface. harvard.edu |

| Advantages of CVD | Enables uniform deposition on fine structures; highly reproducible and automatable. website-files.comevonik.com |

| Deuterated Precursors | Used to directly incorporate deuterium into films, creating passivation layers and deuterium reservoirs. google.com |

Atomic Layer Deposition (ALD) Studies with Deuterated Precursors

Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that offers exceptional control over film thickness and conformality, even on complex three-dimensional structures. wikipedia.orgepfl.ch It is a subclass of CVD based on sequential, self-limiting surface reactions. wikipedia.org In a typical ALD cycle, pulses of different chemical precursors are introduced into the reactor one at a time, separated by purge steps. researchgate.netnih.gov Each pulse reacts with the substrate surface until all available reactive sites are consumed, after which the reaction stops, leading to the deposition of a single atomic or molecular layer per cycle. wikipedia.org

The use of deuterated precursors in ALD allows for the precise, layer-by-layer construction of deuterated thin films. This level of control is critical for fabricating advanced semiconductor devices where interfaces and ultra-thin layers dictate performance. researchgate.net The selection of precursors is vital for a successful ALD process. epfl.ch An ideal precursor must have sufficient volatility and thermal stability to be delivered to the reactor chamber without decomposing. harvard.edu Furthermore, it must be highly reactive toward the surface from the previous half-cycle but not self-reactive. harvard.edu Deuterated organosilanes designed for ALD would need to meet these stringent requirements to enable the growth of high-quality, deuterated dielectric or barrier films.

Comparison of Deposition Techniques

| Technique | Mechanism | Precursor State | Film Control | Conformality |

| CVD | Simultaneous reaction of precursors on substrate. harvard.edu | Gas | Good | Variable |

| ALD | Sequential, self-limiting surface reactions. wikipedia.orgepfl.ch | Gas | Atomic/Molecular Layer researchgate.net | Excellent epfl.ch |

Exploratory and Emerging Research Areas

Fundamental Studies on Hydrogen Isotope Exchange (HIE) Processes

Deuterated silanes are not only useful as materials precursors but also serve as important probes for mechanistic studies in organosilicon chemistry. nih.gov A significant area of fundamental research involves understanding and developing methods for hydrogen isotope exchange (HIE), the process of replacing hydrogen atoms in a molecule with deuterium.

Traditionally, deuterated silanes were prepared by reducing halosilanes with expensive metal deuteride (B1239839) reagents like LiAlD₄. nih.gov More recent research has focused on developing catalytic procedures that are more sustainable and cost-effective. These include noble metal-catalyzed isotopic exchange between a silane's Si-H bond and deuterium gas (D₂). bath.ac.uk However, this method can require demanding equipment. nih.gov A significant advancement has been the development of visible-light-mediated, metal-free deuteration of silanes using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govresearchgate.netrsc.org This method involves a photoredox-catalyzed process that facilitates the H/D exchange, offering a versatile alternative to traditional metal-catalyzed techniques. researchgate.netrsc.org

Novel Approaches for Deuterium Enrichment and Utilization

Building upon fundamental HIE studies, researchers are exploring novel approaches for the efficient synthesis and utilization of deuterium-enriched compounds. The development of mild and sustainable catalytic strategies for the deuteration of silanes is a key research direction. For example, photocatalytic methods using D₂O as the deuterium source have been shown to be effective for a broad range of aryl- and alkyl-substituted silanes, achieving high levels of deuterium incorporation. nih.govrsc.org Such methods are synthetically significant as they provide direct access to deuterated silanes, which are versatile reagents for further deuterium-labeling of other organic molecules through reactions like hydrosilylation. nih.gov The ability to scale up these processes, for instance using continuous-flow micro-tubing reactors, demonstrates their practical potential for producing larger quantities of deuterated compounds. nih.gov

Development of Deuterated Compounds for Enhanced Stability in Research Probes

The kinetic isotope effect is a well-established principle in medicinal chemistry, where replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolic breakdown, thereby enhancing a drug's stability and half-life. nih.govresearchgate.netnih.gov This is because the C-D bond requires more energy to break than a C-H bond. nih.gov

This same principle is being applied to the development of research probes with enhanced stability. Deuterated compounds, including organosilanes, can serve as mechanistic probes in chemical reactions and as internal standards for mass spectrometry research. researchgate.net By strategically replacing hydrogen with deuterium, the stability of a research probe can be increased, making it more robust for tracing metabolic pathways or studying reaction mechanisms over longer periods. simsonpharma.com The enhanced stability makes these deuterated probes invaluable tools for gaining deeper insights into complex chemical and biological systems. simsonpharma.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.